molecular formula C22H21N3O3S2 B2805516 2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide CAS No. 1261011-05-5

2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2805516
CAS No.: 1261011-05-5
M. Wt: 439.55
InChI Key: GYLXRHYQIISPTF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring and a pyrimidine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are common in many biologically active compounds.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrimidine rings suggests that the compound may have aromatic properties, which could affect its chemical behavior .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .

Scientific Research Applications

Antitumor Activity

Thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to the specific chemical mentioned, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. The synthesis of novel derivatives has shown potent anticancer activity, comparable to that of doxorubicin, on human cancer cell lines including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). These findings highlight the potential of thieno[3,2-d]pyrimidine derivatives as candidates for further development in cancer therapy.

Antimicrobial and Antioxidant Evaluation

Some thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, revealing that certain compounds exhibit promising antimicrobial properties. Additionally, these compounds have been tested for antioxidant activities, with some showing equivalent activities to acetylsalicylic acid, indicating their potential as antimicrobial and antioxidant agents (Cannito et al., 1990).

Synthetic Approaches and Multi-Electrochromic Properties

Research into thieno[3,2-d]pyrimidine derivatives has also included the development of synthetic approaches to these compounds, with studies detailing efficient synthesis methods. Moreover, the electrochromic properties of polymers based on thieno[3,2-d]pyrimidine derivatives have been investigated, demonstrating their potential in electrochromic devices due to their fast switching times, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).

Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Thieno[3,2-d]pyrimidine derivatives have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, showing significant inhibitory activity and potential as antitumor agents. The research suggests that modifications to the thieno[3,2-d]pyrimidine structure, such as ethyl substitution, can significantly increase both the potency and spectrum of tumor inhibition in vitro (Gangjee et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Many drugs that contain heterocyclic rings like thiophene and pyrimidine work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s handled. Without specific information, it’s difficult to provide a detailed safety profile .

Future Directions

The study of complex organic compounds like this one has many potential applications in fields like medicine, materials science, and environmental science. Future research could explore its synthesis, properties, and potential uses .

Properties

IUPAC Name

2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-2-15-6-3-4-8-17(15)23-19(26)14-25-18-10-13-30-20(18)21(27)24(22(25)28)11-9-16-7-5-12-29-16/h3-8,10,12-13,20H,2,9,11,14H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQODRSYMPFDY-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N3O3S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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